Regiospecific Reactivity in Suzuki-Miyaura Cross-Coupling
The compound's utility as a specific substrate in a standard Suzuki-Miyaura cross-coupling reaction has been demonstrated, yielding a library of derivatives in a regiospecific manner [1]. This reactivity profile is distinct from non-brominated or differently brominated thiophene analogs, which would either be unreactive or lead to different regiochemical products. The 4-bromo substituent on the thiophene ring allows for a site-selective cross-coupling, which is not possible with 5-bromothiophene-2-acetic acid or the unsubstituted thiophene-2-acetic acid.
| Evidence Dimension | Reactivity in Pd-catalyzed Suzuki-Miyaura coupling |
|---|---|
| Target Compound Data | Regiospecific C-C bond formation at the 4-position of the thiophene ring |
| Comparator Or Baseline | Thiophene-2-acetic acid (no reaction) or 5-bromothiophene-2-acetic acid (reaction at 5-position) |
| Quantified Difference | Unique regioisomer product formation; yield data for specific derivatives not provided but method validated. |
| Conditions | Pd(PPh3)4 (0.05 equiv), K2CO3 (2 equiv), dioxane/H2O (2:1), reflux, overnight [1] |
Why This Matters
This regiospecificity is crucial for building complex molecular architectures where the position of the aryl group on the thiophene core directly impacts the target's biological activity or material properties.
- [1] Di Micco, S., Terracciano, S., Ruggiero, D., Potenza, M., Vaccaro, M. C., Fischer, K., Werz, O., Bruno, I., & Bifulco, G. (2021). General Procedure for the Suzuki-Miyaura Reaction. Bio-protocol Exchange. View Source
